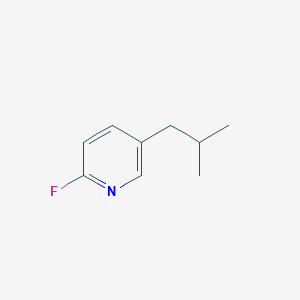

2-Fluoro-5-isobutylpyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

2-fluoro-5-(2-methylpropyl)pyridine |

InChI |

InChI=1S/C9H12FN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

VHXIAGDVUPXGKC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Isobutylpyridine and Its Precursors

Retrosynthetic Analysis of 2-Fluoro-5-isobutylpyridine

A retrosynthetic analysis of this compound suggests several potential synthetic routes. The primary disconnections involve the carbon-fluorine and carbon-isobutyl bonds. This leads to two main strategies:

Strategy 1: Fluorination of a pre-functionalized 5-isobutylpyridine. This approach requires the synthesis of 5-isobutylpyridine as a key intermediate, followed by a regioselective fluorination at the 2-position.

Strategy 2: Introduction of the isobutyl group onto a 2-fluoropyridine (B1216828) scaffold. This involves a cross-coupling reaction between a 2-fluoropyridine derivative (such as 2-fluoro-5-halopyridine) and an isobutyl-containing organometallic reagent.

Both strategies rely on the availability of suitable precursors and the efficiency of the respective fluorination and cross-coupling reactions.

Regioselective Fluorination Strategies for Pyridine (B92270) Systems

Achieving regioselectivity in the fluorination of pyridine rings is a significant challenge in synthetic organic chemistry. Several methods have been developed to introduce a fluorine atom at a specific position on the pyridine core.

Direct C–H Fluorination Approaches on Pyridine Cores

Direct C–H fluorination offers an atom-economical approach to synthesizing fluorinated pyridines. bohrium.com This method avoids the need for pre-functionalization of the pyridine ring. One notable method involves the use of silver(II) fluoride (B91410) (AgF2) as a fluorinating agent, which can selectively fluorinate the C–H bond adjacent to the nitrogen atom in pyridines and diazines. nih.govfao.orgresearchgate.net The reaction proceeds under mild conditions, at ambient temperature, and offers high regioselectivity for the 2-position. nih.govfao.orgresearchgate.net Mechanistic studies suggest that the pathway is analogous to classic pyridine amination reactions. nih.govresearchgate.net

Electrophilic fluorinating reagents like Selectfluor are also employed, often in aqueous conditions, to achieve regioselective fluorination of pyridine derivatives. acs.orgacs.org The regioselectivity of these reactions can be influenced by the presence of directing groups and the specific reaction conditions. acs.orgacs.org

| Fluorinating Agent | Key Features | Selectivity |

| Silver(II) Fluoride (AgF2) | Mild reaction conditions (ambient temperature) | Exclusive for position adjacent to nitrogen |

| Selectfluor | Can be used in aqueous conditions | Regioselectivity depends on substrate and conditions |

Fluorodehydroxylation and Halogen-Exchange Methods

Classical methods for introducing fluorine into aromatic rings include fluorodehydroxylation and halogen-exchange (Halex) reactions. Fluorodehydroxylation involves the conversion of a hydroxypyridine to its corresponding fluoropyridine. This transformation is typically achieved using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).

The Halex reaction is a widely used method for the synthesis of fluorinated aromatics and heteroaromatics. acs.org This process involves the displacement of a chlorine or bromine atom with fluoride, typically using a fluoride salt such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out at elevated temperatures in a polar aprotic solvent. For the synthesis of 2-fluoropyridines, the corresponding 2-chloropyridine (B119429) can be treated with a fluoride source. acs.org The reactivity of the starting halopyridine is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Pyridine N-Oxide Mediated Fluorination

Pyridine N-oxides serve as versatile intermediates for the functionalization of the pyridine ring, particularly at the 2-position. rsc.orgresearchgate.net The N-oxide group activates the pyridine ring towards nucleophilic attack. One strategy involves the conversion of a pyridine N-oxide to a 2-pyridyltrialkylammonium salt under mild, metal-free conditions. acs.org These salts can then act as effective precursors for the synthesis of 2-fluoropyridines. acs.org This method has been successfully applied to the synthesis of structurally diverse 2-fluoropyridines. acs.org

Another approach utilizing pyridine N-oxides involves C–H fluorination promoted by pyridine N-oxyl radicals. rsc.org This method, inspired by enzymatic C–H hydroxylation, can be carried out in water at room temperature and accommodates a wide range of substrates. rsc.org

Incorporation of the Isobutyl Moiety into Pyridine Rings

The introduction of an isobutyl group onto a pyridine ring can be accomplished through various synthetic methods, with cross-coupling reactions being particularly prominent.

Cross-Coupling Reactions (e.g., Suzuki, Negishi) Involving Isobutyl Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Negishi couplings are widely used for the synthesis of alkyl-substituted pyridines.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For the synthesis of 5-isobutylpyridine, a 5-halopyridine can be coupled with an isobutylboronic acid or its ester. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for coupling sp3-hybridized carbon atoms. wikipedia.org To synthesize 5-isobutylpyridine, a 5-halopyridine can be reacted with an isobutylzinc reagent. The Negishi coupling is known for its high yields and selectivity. wikipedia.orgorganic-chemistry.org

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki Coupling | Isobutylboronic acid/ester | Palladium complex | Mild conditions, functional group tolerance |

| Negishi Coupling | Isobutylzinc reagent | Palladium or Nickel complex | High yields, effective for sp3-C coupling |

Alkylation Strategies on Functionalized Pyridines

The introduction of an isobutyl group onto a pre-existing functionalized pyridine ring is a key retrosynthetic disconnection. The challenge lies in achieving regioselectivity, directing the alkyl group to the C-5 position. Classical Friedel-Crafts alkylations are generally not effective for electron-deficient rings like pyridine. Therefore, modern organic synthesis turns to more sophisticated methods.

One approach involves the use of N-activated pyridinium (B92312) salts, which alters the electronic properties of the ring, making it more susceptible to nucleophilic attack. For instance, N-methoxypyridinium salts have demonstrated remarkable reactivity towards alkyl radicals, proceeding under neutral conditions without the need for an external oxidant for rearomatization. nih.gov This strategy could be adapted by using a 2-fluoropyridine N-methoxy salt and generating isobutyl radicals from a suitable precursor.

Transition-metal-catalyzed cross-coupling reactions are another powerful tool. While typically used for aryl-aryl or aryl-alkenyl bonds, variations for C-C bond formation via C-H activation are emerging. Rhodium(I)-phosphine catalysts, for example, have been used for the ortho-alkylation of nitrogen-containing heterocycles. nih.gov However, directing such a reaction to the C-5 position remains a significant challenge and would likely require a directing group or a specific precursor designed to favor that substitution pattern.

Recent advances have also shown that the choice of alkyllithium activators can control the site of alkylation (C2 or C4) on the pyridine ring, highlighting the complexity and potential for control in these reactions. acs.org While not directly targeting the C-5 position, these mechanistic insights are crucial for developing future selective alkylation strategies.

| Strategy | Activating Agent/Catalyst | Key Features | Regioselectivity Challenge |

| Radical Alkylation | N-methoxypyridinium salt | Proceeds under neutral conditions; no external oxidant needed. nih.gov | Directing the radical addition specifically to C-5. |

| Catalytic C-H Activation | Rh(I) complexes | Direct functionalization of the pyridine core. nih.gov | Typically favors ortho-alkylation (C-2 or C-6). nih.gov |

| Regiodivergent Alkylation | Alkyllithium clusters | Regioselectivity can be tuned between C-2 and C-4 by choice of activator. acs.org | C-5 position is not directly accessed by this method. |

Multicomponent Reactions for Pyridine Ring Assembly with Isobutyl Substitution

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. nih.govbeilstein-journals.org These attributes make MCRs an inherently green synthetic approach, minimizing waste and bypassing the need to isolate intermediates. nih.govacsgcipr.org

For the synthesis of this compound, an MCR approach would construct the pyridine ring with the isobutyl and fluoro substituents already in place. This avoids the regioselectivity issues associated with post-modification of the pyridine core. The Hantzsch pyridine synthesis, a classic MCR, is a prime candidate for modification. acsgcipr.org Other MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, demonstrate the power of this approach to rapidly generate complex heterocyclic scaffolds. beilstein-journals.org A hypothetical MCR for the target molecule could involve the condensation of a fluorinated building block, an ammonia (B1221849) source, and a carbonyl compound containing the isobutyl moiety, such as isovaleraldehyde.

Pyridine Core Construction Pathways Leading to this compound Framework

Constructing the core pyridine ring with the desired substituents is often more efficient than functionalizing a parent pyridine. Several pathways exist for this purpose, ranging from classic named reactions to modern catalytic cyclizations.

Hantzsch Pyridine Synthesis Modifications

The Hantzsch pyridine synthesis is a robust four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. wikipedia.orgchemtube3d.com This method is highly modular, allowing for the introduction of various substituents based on the choice of starting materials.

To synthesize the this compound framework, a modified Hantzsch synthesis would be employed:

Aldehyde : Isovaleraldehyde (3-methylbutanal) would be used to install the isobutyl group at what will become the C-4 position of the dihydropyridine intermediate, and ultimately the C-5 position of the final pyridine product after rearrangement and oxidation.

β-Ketoester : To introduce the fluorine atom at the C-2 position, a fluorinated β-ketoester, such as ethyl 2-fluoroacetoacetate, would be required.

Nitrogen Source : Ammonium (B1175870) acetate (B1210297) or ammonia serves as the nitrogen donor for the pyridine ring. wikipedia.org

The initial product is a 1,4-dihydropyridine, which requires an oxidation step to achieve the aromatic pyridine ring. wikipedia.org This can be accomplished using a variety of oxidizing agents, such as ferric chloride or manganese dioxide, sometimes in the same pot. wikipedia.org

| Component | Role in Synthesis | Example Compound |

| Aldehyde | Source of C-4 and the isobutyl substituent | Isovaleraldehyde |

| β-Ketoester (x2) | Source of C-2, C-3, C-5, C-6 and the fluoro substituent | Ethyl 2-fluoroacetoacetate |

| Nitrogen Donor | Source of the ring nitrogen atom | Ammonium Acetate |

Other Cycloaddition and Annulation Routes

Cycloaddition and annulation reactions represent highly efficient strategies for constructing heterocyclic rings, offering excellent control over stereochemistry and atom economy. rsc.org For fluorinated pyridines, modern transition-metal-catalyzed methods are particularly powerful.

A notable example is the Rh(III)-catalyzed C–H functionalization and annulation approach for preparing multi-substituted 3-fluoropyridines. nih.gov This reaction couples α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov To adapt this methodology for this compound, a different regioisomer of a fluorinated precursor would be needed, along with an alkyne bearing the isobutyl group, such as 4-methyl-1-pentyne. The development of such catalytic [5C+1N] or [4C+2N] annulations provides a direct and elegant route to the desired pyridine framework, often under milder conditions than classical condensation reactions. researchgate.net

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in the design and manufacture of chemical products, are increasingly influencing synthetic strategies. mdpi.commdpi.com The synthesis of this compound can be made more sustainable by adhering to these principles.

Key green chemistry considerations include:

Atom Economy : MCRs and cycloaddition reactions are inherently more atom-economical than linear syntheses with multiple protection/deprotection steps. acsgcipr.org

Energy Efficiency : The use of microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions, thereby reducing energy consumption. scispace.com

Use of Safer Solvents and Reagents : Replacing hazardous solvents with greener alternatives (e.g., water, ionic liquids) and using non-toxic, readily available reagents is crucial. acsgcipr.org

Catalysis : Employing catalytic reagents over stoichiometric ones reduces waste.

One-pot and tandem processes that combine multiple transformations in a single vessel significantly enhance sustainability by saving solvents and reducing waste from intermediate purification steps. acs.org

Catalyst Development for Environmentally Benign Protocols

The development of efficient and environmentally benign catalysts is a cornerstone of green chemistry. In the context of synthesizing this compound, this involves several aspects:

High-Efficiency Catalysts : Precious metal catalysts, such as the Rh(III) system used in C-H functionalization, are acceptable from a green chemistry perspective when their efficiency is extremely high, allowing for very low catalyst loadings. nih.gov

Benign Metal Catalysts : There is a significant research effort to replace toxic or precious metal catalysts with those based on earth-abundant and non-toxic metals. For example, catalysts based on iron, such as FeCl₃·6H₂O, have been developed as inexpensive, non-toxic, and environmentally benign options for the synthesis of related nitrogen heterocycles like quinolines. mobt3ath.com

Non-metallic Catalysts : The use of simple, mild, and efficient non-metallic catalysts, such as sodium fluoride, which can act as a basic catalyst in certain condensation reactions, represents an ideal green approach. mdpi.com

By focusing on catalyst development, chemists can design synthetic routes that are not only efficient and selective but also align with the principles of sustainability and environmental responsibility. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Isobutylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine is generally less facile than on benzene. The lone pair of the ring nitrogen acts as a site for electrophiles, and under the acidic conditions typical for many EAS reactions, the nitrogen becomes protonated. This results in the formation of a pyridinium (B92312) ion, which strongly deactivates the ring towards electrophilic attack.

Halogenation Studies (excluding fluorination, covered in synthesis)

Specific studies on the chlorination or bromination of 2-fluoro-5-isobutylpyridine are not extensively detailed in the available literature. However, predictions regarding its reactivity can be made based on established principles of pyridine chemistry. The pyridine ring itself is inherently electron-deficient and thus resistant to electrophilic halogenation, often requiring harsh reaction conditions. The substituents on the ring, a deactivating fluorine atom and an activating isobutyl group, would compete in directing the regiochemical outcome of such a reaction. The complexity of these directing effects, combined with the ring's low reactivity, makes predicting the precise outcome challenging without empirical data.

Nitration and Sulfonation Investigations

The introduction of nitro (NO₂) or sulfo (SO₃H) groups onto the this compound ring via electrophilic substitution is expected to be a challenging transformation. The strongly acidic conditions required for nitration and sulfonation would lead to the protonation of the pyridine nitrogen, further deactivating the ring system towards electrophilic attack. While methods for the nitration of some pyridine derivatives exist, they often require forcing conditions and can result in low yields. kyoto-u.ac.jp The conversion of C-H bonds to C-NO₂ can also be achieved through transition metal-catalyzed C-H activation, which offers an alternative to traditional nitration methods. kyoto-u.ac.jp The application of such methods to this compound would be a subject for further investigation.

Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position

The presence of a fluorine atom at the 2-position, which is alpha to the ring nitrogen, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-withdrawing nature of both the fluorine atom and the ring nitrogen polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This pathway is a highly efficient method for the late-stage functionalization of the pyridine core, allowing the introduction of a diverse array of functional groups under relatively mild conditions. nih.gov

Displacement with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

The fluoro group at the C2 position can be readily displaced by various oxygen-based nucleophiles. Reactions with alkoxides, such as sodium methoxide (B1231860) or ethoxide, lead to the formation of 2-alkoxypyridines. Similarly, phenoxides can be employed to synthesize 2-aryloxypyridine derivatives. This type of SNAr reaction is a common strategy in medicinal chemistry to modify the properties of heterocyclic scaffolds. nih.gov While direct examples for this compound are specific, the reaction of 2-chloropyridines with alcohols under basic conditions to yield the corresponding ethers is a well-established analogous transformation. researchgate.net

Table 1: Representative SNAr Reactions with Oxygen Nucleophiles

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 2-Methoxy-5-isobutylpyridine |

| Phenoxide (C₆H₅O⁻) | 5-Isobutyl-2-phenoxypyridine |

Displacement with Nitrogen Nucleophiles (e.g., Amines, Amides)

Nitrogen nucleophiles, including primary and secondary amines, readily displace the 2-fluoro substituent of 2-fluoropyridine (B1216828) derivatives. nih.govnih.gov This reaction provides a straightforward route to a wide range of 2-aminopyridine (B139424) compounds. The process is often carried out by heating the fluoropyridine with the desired amine, sometimes in the presence of a base to neutralize the hydrogen fluoride (B91410) generated. This method is highly valued for its broad scope and the biological significance of the resulting aminopyridine structures. nih.govnih.gov

Table 2: Representative SNAr Reactions with Nitrogen Nucleophiles

| Nucleophile | Product |

| Ammonia (B1221849) (NH₃) | 5-Isobutylpyridin-2-amine |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-5-isobutylpyridin-2-amine |

| Aniline (C₆H₅NH₂) | 5-Isobutyl-N-phenylpyridin-2-amine |

Displacement with Sulfur Nucleophiles (e.g., Thiols)

The reaction of this compound with sulfur nucleophiles, such as thiols, provides access to 2-thiopyridine derivatives. In the presence of a base, thiols are deprotonated to form the more nucleophilic thiolate anions, which then efficiently attack the C2 position and displace the fluoride ion. googleapis.com This transformation is a key method for introducing sulfur-containing functional groups onto a pyridine ring, enabling the synthesis of compounds with potential applications in materials science and pharmacology. nih.gov

Table 3: Representative SNAr Reactions with Sulfur Nucleophiles

| Nucleophile | Product |

| Ethanethiolate (CH₃CH₂S⁻) | 2-(Ethylthio)-5-isobutylpyridine |

| Thiophenoxide (C₆H₅S⁻) | 5-Isobutyl-2-(phenylthio)pyridine |

Displacement with Carbon Nucleophiles (e.g., Organometallics)

The fluorine atom at the 2-position of the pyridine ring renders this position susceptible to nucleophilic aromatic substitution (SNAr). While direct displacement with common carbon nucleophiles can be challenging, the use of organometallic reagents provides a viable route for the formation of new carbon-carbon bonds. Research in this area is often embedded within broader synthetic methodologies targeting complex molecules. For instance, the reactivity of similar 2-fluoropyridine systems suggests that organolithium and Grignard reagents can be employed for such transformations, although specific examples solely focused on this compound are not extensively detailed in the provided search results. The success of these reactions often depends on the careful control of reaction conditions to avoid side reactions, such as addition to the pyridine ring or reaction with the isobutyl side chain.

C–H Activation and Functionalization of this compound

The selective functionalization of C–H bonds in this compound presents a powerful strategy for the synthesis of more complex derivatives, avoiding the need for pre-functionalized starting materials.

The electronic properties of the pyridine ring, influenced by the nitrogen atom and the fluorine substituent, direct the regioselectivity of C–H functionalization. The positions ortho and para to the nitrogen atom are generally activated towards certain types of functionalization. While direct C-H functionalization of the 4-position of pyridines can be achieved using phosphonium (B103445) salt intermediates, specific examples for this compound are not explicitly detailed. thieme-connect.de General methods for pyridine functionalization often face challenges in achieving high regioselectivity, but various catalytic systems have been developed to address this. dp.la

The isobutyl side chain of this compound contains primary, secondary, and tertiary C-H bonds. The benzylic-like C-H bonds adjacent to the pyridine ring are typically the most reactive towards functionalization due to the stability of the resulting radical or anionic intermediate. Methods for the selective chlorination of benzylic C(sp³)–H bonds, which can then be further functionalized, have been developed for various alkyl-substituted azaheterocycles. wisc.edu These methods often employ radical-based or polar mechanisms and can be applied to structurally diversify benzylic positions. wisc.edu A metal-free direct fluorination of unactivated pyridylic C-H bonds has also been developed, offering a way to modulate basicity and metabolic stability. lookchem.com However, this method is noted to be unsuccessful for 3-isobutylpyridine, suggesting potential limitations for the functionalization of the isobutyl side chain in this compound under these specific conditions. lookchem.com

Metal catalysts, particularly those based on palladium, rhodium, and iridium, are instrumental in mediating the C–H activation and subsequent functionalization of pyridine derivatives. kyoto-u.ac.jpgoogle.comresearchgate.net These catalysts can operate through various mechanisms, including concerted metalation-deprotonation, oxidative addition, and electrophilic substitution. The choice of catalyst and ligands is crucial for controlling the regioselectivity and efficiency of the C-H functionalization. For instance, iridium complexes have been used for the cyclometalation of phenylpyridines, demonstrating the feasibility of activating C-H bonds on the pyridine ring. google.com While direct examples for this compound are not abundant in the search results, the general principles of metal-catalyzed C-H activation are applicable.

Metal-Catalyzed Transformations of this compound (beyond C-H activation)

Beyond C-H activation, the fluorine atom at the 2-position serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-F bond in this compound can participate in these reactions, although it is generally less reactive than C-Cl, C-Br, or C-I bonds.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. frontiersin.org While less common for C-F bonds, under specific catalytic conditions, this reaction could potentially be applied to this compound.

Sonogashira Reaction: The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes to form C(sp²)-C(sp) bonds. wikipedia.orglibretexts.org This reaction is widely used in the synthesis of complex molecules and has been adapted for use with fluoroarenes, often requiring specific catalysts and conditions to achieve good yields. wikipedia.orglibretexts.orgorganic-chemistry.org

Buchwald–Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. libretexts.org This reaction is highly versatile and can be applied to a wide range of substrates, including those with fluoro substituents, often with the use of specialized phosphine (B1218219) ligands. libretexts.org

The following table summarizes some palladium-catalyzed cross-coupling reactions that are, in principle, applicable to this compound, based on general knowledge of these reaction types.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Arylalkyne |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand, Base | Arylamine |

Hydrogenation and Dehydrogenation Studies

Hydrogenation represents a key transformation for modifying the isobutyl substituent or the pyridine ring itself. Research has demonstrated the successful hydrogenation of related structures, providing insight into the potential reactivity of this compound.

Specifically, the hydrogenation of a similar compound, 3-fluoro-5-(2-methylprop-1-enyl)pyridine-2-carbonitrile, has been carried out to produce 3-Fluoro-5-isobutyl-pyridine-2-carbonitrile. google.com This reaction was achieved by using a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure in a Parr hydrogenator. google.com The process effectively saturates the double bond of the propenyl group to form the isobutyl group. google.com General methods for hydrogenation also include the use of other metal catalysts like platinum. google.com Transfer hydrogenation using 2-propanol as a hydrogen source is another documented method for the reduction of related substituted pyridines. epo.org

Detailed conditions for a representative hydrogenation are provided in the table below.

| Starting Material | Product | Catalyst | Pressure | Solvent | Temperature | Duration |

| 3-fluoro-5-(2-methylprop-l-enyl)pyridine-2-carbonitrile | 3-Fluoro-5-isobutyl-pyridine-2-carbonitrile | 10% Pd/C | 5 Kg/cm² H₂ | Methanol | Ambient | 3 h |

| Data sourced from patent AU2022318349A1. google.com |

Currently, there is no specific information available in the surveyed literature regarding the dehydrogenation of this compound.

Photochemical and Electrochemical Reactions of this compound

The study of photochemical reactions of pyridine derivatives is an active area of research, often involving 4π electrocyclization of the heterocyclic diene to form strained, bicyclic "Dewar" isomers upon photoirradiation. nottingham.ac.uk However, specific studies detailing the photochemical behavior of this compound are limited.

In one study investigating photocatalytic transformations, the related compound 2-isobutylpyridine (B1582698) was tested as an additive in a reaction, resulting in a 0% yield of the desired product, which may suggest its stability or inhibitory effect under those specific photochemical conditions. uni-regensburg.de The photochemical excitation of heterocyclic dienes is known to proceed via a disrotatory mechanism, governed by Woodward-Hoffmann rules, to form cis-fused bicycles. nottingham.ac.uk

There is currently no available information in the searched literature concerning the electrochemical reactions of this compound.

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound

Quantitative data on the reaction kinetics and thermodynamics of transformations involving this compound are not extensively documented in the public domain. However, the general principles for evaluating the reactivity of such compounds have been established.

For substituted pyridines, reaction rates can be quantitatively described using linear free energy relationships. ias.ac.in For instance, the nucleophilicity of various pyridines has been experimentally scaled by measuring the reaction rates with benchmark electrophiles like benzhydrylium ions. ias.ac.in Such studies allow for the prediction of reactivity based on substituent effects. A theoretical understanding of nucleophilicity, often correlated with experimental kinetic data, can be achieved through Density Functional Theory (DFT) calculations, which analyze parameters like global nucleophilicity. ias.ac.in These approaches could be applied to this compound to quantify its reactivity and understand the thermodynamic favorability of its potential transformations.

Advanced Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

In the synthesis and quality control of 2-Fluoro-5-isobutylpyridine, advanced chromatographic techniques are indispensable for ensuring the purity of the final product and for monitoring the progress of chemical reactions in real-time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools that provide detailed information about the composition of a sample, enabling the identification and quantification of the target compound, intermediates, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities. When coupled with advanced detectors such as Diode Array Detectors (DAD) or Mass Spectrometry (MS), HPLC provides comprehensive qualitative and quantitative data.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities.

Purity Assessment: For purity assessment, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The chromatogram will show a major peak corresponding to this compound and potentially several smaller peaks representing impurities. A Diode Array Detector can be used to obtain the UV-Vis spectrum of each peak, which aids in peak identification and purity assessment. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Reaction Monitoring: HPLC is also a valuable tool for monitoring the progress of the synthesis of this compound, for instance, in a Grignard reaction between a fluoropyridine derivative and an isobutyl-containing Grignard reagent. dtu.dk By taking small aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product and any byproducts. This real-time information is crucial for optimizing reaction conditions such as temperature, reaction time, and stoichiometry to maximize yield and minimize impurity formation. dtu.dk

Below is an interactive data table summarizing a representative HPLC method for the purity analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Diode Array Detector (DAD) at 265 nm |

| Injection Volume | 5 µL |

| Retention Time | ~7.8 min |

This table represents a typical method and parameters may vary based on the specific instrument and impurities of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities, residual solvents, and byproducts in samples of this compound.

In a typical GC-MS analysis, a small amount of the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The result is a mass spectrum that serves as a "molecular fingerprint," allowing for the confident identification of the compound.

Analysis of Volatile Impurities: GC-MS can detect and identify trace levels of volatile impurities that may not be easily detectable by HPLC. This includes starting materials, reagents, and byproducts from the synthesis. For instance, in the synthesis of this compound, volatile byproducts could arise from side reactions of the Grignard reagent or from the decomposition of intermediates.

Headspace GC-MS: For the analysis of very volatile impurities or residual solvents, headspace GC-MS is often employed. In this technique, the sample is placed in a sealed vial and heated. The volatile compounds partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC-MS system for analysis. This method is particularly useful for avoiding the introduction of non-volatile matrix components into the GC system.

An illustrative data table for a GC-MS method for analyzing volatile impurities in this compound is provided below.

| Parameter | Value |

| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-400 amu |

| Detector | Quadrupole Mass Spectrometer |

| Mode | Selected Ion Monitoring (SIM) for target impurities |

This table represents a typical method and parameters may vary based on the specific instrument and impurities of interest.

Computational and Theoretical Chemistry Studies on 2 Fluoro 5 Isobutylpyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and other properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like 2-Fluoro-5-isobutylpyridine, DFT would be employed to calculate its ground state properties, providing insights into its stability, reactivity, and spectroscopic characteristics.

A typical DFT study would begin by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key geometric parameters. For instance, a study on 2-fluoropyridine (B1216828) showed that the ring bond distances are very similar to those of pyridine (B92270), with the exception of a shortening of the C-N bond adjacent to the fluorine atom researchgate.net. Similar effects would be expected for this compound.

Following geometry optimization, a frequency calculation is typically performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict its vibrational spectra (IR and Raman). These theoretical spectra can be compared with experimental data to validate the computational model.

Furthermore, DFT calculations yield a wealth of information about the electronic properties of the molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In a study of 2-fluoropyridine derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO–LUMO gap, indicating its higher reactivity compared to other derivatives analyzed researchgate.net.

Table 1: Hypothetical DFT-Calculated Ground State Properties for this compound This table is illustrative and shows the type of data a DFT study would generate.

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -445.12345 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.3 | eV |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can offer higher accuracy, especially for systems where electron correlation is important.

For this compound, ab initio calculations would serve to refine the results obtained from DFT. For example, the MP2 method could be used to calculate the molecular structure and vibrational frequencies, which often show excellent agreement with experimental spectra researchgate.net. High-accuracy methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for calculating energies and can provide benchmark data for bond energies and reaction enthalpies. While computationally expensive, these methods are invaluable for validating the accuracy of less demanding methods like DFT.

Conformational Analysis and Energy Minima Determination

The isobutyl group in this compound is flexible, allowing the molecule to exist in various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis is the study of the energies of these different conformers to identify the most stable forms, known as energy minima.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates potential results from a conformational analysis.

| Conformer | Dihedral Angle (C4-C5-C_isobutyl-C_isobutyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.25 |

| C | -60° (gauche) | 1.25 |

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in reactions such as nucleophilic aromatic substitution, where the fluorine atom is displaced.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. By mapping the PES for a reaction, chemists can identify the most favorable reaction pathway, which is the path of lowest energy connecting reactants to products.

This pathway proceeds through a critical point known as the transition state (TS), which is the point of maximum energy along the reaction coordinate. The transition state represents the energy barrier that must be overcome for the reaction to occur. Locating the TS is a key goal of reaction mechanism studies. Computational methods are used to optimize the geometry of the transition state, which is characterized as a first-order saddle point on the PES (a minimum in all directions except one, which corresponds to the reaction coordinate). The energy difference between the reactants and the transition state is the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it correctly connects the desired reactants and products. The IRC is the minimum energy reaction pathway in mass-weighted coordinates that leads downhill from the transition state to the reactant and product energy minima.

By tracing this path, researchers can verify the reaction mechanism and gain detailed insight into the geometric changes that occur as the reaction progresses. An IRC calculation provides a clear picture of the molecular transformations, including bond breaking and bond formation, that define the chemical reaction.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which is crucial for the identification and characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for this purpose. nih.gov These calculations are typically performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311++G(d,p), aug-cc-pvdz). rsc.orgresearchgate.net

The accuracy of predicted ¹⁹F NMR chemical shifts can be particularly challenging due to the high electron density around the fluorine atom. nih.gov However, recent advancements in computational methods, including the use of quantum-mechanical/molecular-mechanical (QM/MM) setups and averaging over multiple conformations from molecular dynamics simulations, have improved predictive accuracy. nih.govresearchgate.netchemrxiv.org For a molecule like this compound, theoretical calculations would provide valuable insights into the electronic environment of each atom, aiding in the assignment of experimental spectra.

Infrared (IR) Frequencies: Theoretical calculations are also employed to predict the vibrational frequencies observed in Infrared (IR) spectroscopy. By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic vibrational analysis can be performed. This yields a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. Such an analysis for this compound would help in assigning the various vibrational bands to specific molecular motions, such as C-F stretching, pyridine ring deformations, and vibrations of the isobutyl group.

A hypothetical table of predicted spectroscopic data for this compound, based on the types of results generated in computational studies of similar molecules, is presented below.

| Atom/Bond | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted ¹H NMR Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Assignment |

| C-F | Data not available | Data not available | Data not available | C-F Stretch |

| Pyridine Ring C | Data not available | Data not available | Data not available | Ring Breathing |

| Isobutyl CH | Data not available | Data not available | Data not available | C-H Stretch |

| Isobutyl CH₃ | Data not available | Data not available | Data not available | C-H Bend |

Intermolecular Interactions and Solvent Effects on this compound Reactivity

The chemical reactivity of this compound is significantly influenced by its interactions with other molecules, including solvent molecules. Computational methods can elucidate the nature and strength of these interactions.

Intermolecular Interactions: The fluorine atom and the nitrogen atom in the pyridine ring are key sites for intermolecular interactions. The electronegativity of the fluorine atom creates a partial negative charge, making it a potential hydrogen bond acceptor. Similarly, the lone pair of electrons on the nitrogen atom can also participate in hydrogen bonding. Van der Waals forces and dipole-dipole interactions also play a crucial role in the condensed phase behavior of the molecule. Computational studies can quantify these interactions, providing insights into the molecule's physical properties, such as boiling point and solubility.

Solvent Effects: Solvents can affect the reactivity of this compound in several ways, including stabilizing transition states and altering the conformational preferences of the isobutyl group. nih.gov Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation. The choice of model depends on the specific chemical question being addressed. For instance, studying a reaction mechanism in solution would benefit from explicit solvent models to capture specific solvent-solute interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. mdpi.com An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations could be used to:

Explore Conformational Space: The isobutyl group has rotational freedom, leading to different conformers. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Study Liquid State Properties: By simulating a collection of this compound molecules, properties such as density, viscosity, and diffusion coefficients of the liquid state can be predicted.

Investigate Interactions with Other Molecules: MD simulations can model the interaction of this compound with solvent molecules, polymers, or biological macromolecules. nih.govaps.org This can provide a detailed picture of the intermolecular forces at play and how they influence the behavior of the system. nih.gov The analysis of Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions from these simulations can offer insights into the stability and dynamics of these interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis for Chemical Space Exploration (theoretical aspects only, no biological implications)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. wikipedia.org In the context of chemical space exploration without considering biological activity, this is often referred to as Quantitative Structure-Property Relationship (QSPR).

The development of a QSAR/QSPR model for this compound and related compounds would involve the following steps:

Data Set Selection: A dataset of molecules with known properties would be compiled.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the property of interest. wikipedia.orgmdpi.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. mdpi.commdpi.com

For a series of fluorinated pyridines, a QSAR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time. wikipedia.org Such models are valuable for screening virtual libraries of compounds and prioritizing candidates for synthesis with desired physicochemical properties. The reliability of these models is assessed through various statistical metrics, including the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.comnih.gov

A hypothetical table illustrating the types of descriptors used in a QSAR study is shown below.

| Descriptor Type | Example Descriptors | Property Predicted |

| Electronic | Dipole Moment, HOMO/LUMO energies | Reactivity, Spectroscopic Properties |

| Steric | Molecular Volume, Surface Area | Boiling Point, Density |

| Topological | Connectivity Indices, Shape Indices | Chromatographic Retention Time, Solubility |

| Physicochemical | LogP, Molar Refractivity | Partitioning behavior, Polarizability |

Emerging Applications of 2 Fluoro 5 Isobutylpyridine in Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules (Non-Biologically Active)

2-Fluoro-5-isobutylpyridine serves as a versatile building block in organic synthesis, primarily due to the chemical reactivity of the fluorine atom at the 2-position of the pyridine (B92270) ring. This fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, facilitating the introduction of a wide array of functional groups onto the heterocyclic core. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol, for instance, is approximately 320 times faster than the same reaction with 2-chloropyridine (B119429), underscoring the enhanced reactivity imparted by the fluorine substituent. nih.govacs.org This heightened reactivity allows for transformations under milder conditions, which is advantageous when dealing with complex molecules containing sensitive functional groups. acs.org

The isobutyl group at the 5-position provides steric bulk and lipophilicity, influencing the solubility and conformational properties of both the intermediate and the final molecular products. The strategic placement of these groups makes this compound a valuable precursor for synthesizing more complex, non-biologically active molecules with tailored physical and chemical properties.

Precursor for Functionalized Pyridines and Bipyridines

The transformation of this compound into other functionalized pyridines is readily achieved through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the C-F bond at the 2-position, making it susceptible to attack by a variety of nucleophiles. This method allows for the direct and efficient introduction of oxygen, nitrogen, and sulfur-based functional groups. For example, reactions with lithium amides can produce aminopyridines, which are themselves important synthetic intermediates. researchgate.net This site-specific functionalization is a cornerstone of modern heterocyclic chemistry, enabling the construction of diverse molecular scaffolds from a common precursor. nih.govacs.org

Furthermore, this compound can be converted into bipyridine structures, which are of significant interest in materials science and coordination chemistry. While direct homocoupling is one route, cross-coupling reactions are more commonly employed for constructing unsymmetrical bipyridines. Methodologies such as Suzuki, Stille, and Negishi couplings are effective for this purpose, typically involving the reaction of a pyridine derivative with a suitably functionalized coupling partner in the presence of a transition metal catalyst. mdpi.com These reactions provide a powerful toolkit for linking pyridine rings together, forming the core structures of many advanced materials and ligands. mdpi.comlboro.ac.uk

Table 1: Selected Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis This table provides illustrative examples of common cross-coupling methods used for synthesizing bipyridine derivatives.

| Coupling Reaction | Typical Reactants | Catalyst System (Example) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pyridyl-boronic acid + Halogenated pyridine | Pd(PPh₃)₄ / Base | mdpi.com |

| Stille Coupling | Pyridyl-stannane + Halogenated pyridine | Pd(PPh₃)₄ | mdpi.com |

| Negishi Coupling | Pyridyl-zinc halide + Halogenated pyridine | Pd(dba)₂ / XPhos | mdpi.com |

| Ullmann Coupling | Halogenated pyridine (homocoupling) | Copper or Palladium complexes | lboro.ac.uk |

Building Block for Polycyclic Heterocycles

Beyond simple functionalization, this compound is a foundational unit for constructing more elaborate polycyclic heterocyclic systems. The initial functionalization, as described above, introduces reactive handles that can participate in subsequent cyclization reactions. For instance, a pyridine bearing a strategically placed amino or hydroxyl group can undergo intramolecular condensation to form a fused ring system.

Moreover, functionalized pyridine intermediates can be employed in cycloaddition reactions. Polysubstituted 1,2-dihydropyridines, which can be synthesized from pyridine precursors, are known to act as reactive dienes in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex bridged structures like 2-azabicyclo[2.2.2]oct-7-enes. nih.gov The reaction of pyridines with trifluoroacetylated acetylenes has also been investigated to produce oxazinopyridines. researchgate.net These synthetic strategies demonstrate how the simple this compound scaffold can be elaborated into intricate, three-dimensional molecular architectures.

Applications in Agrochemical and Specialty Chemical Synthesis (Excluding Biological Efficacy/Toxicity)

Fluorinated heterocyclic compounds are integral to the modern agrochemical industry. e-bookshelf.de The inclusion of fluorine can significantly alter the physicochemical properties of a molecule, and building blocks like this compound are valuable for introducing these features. Their use as intermediates is widespread in the synthesis of precursors for various agricultural products.

Intermediate in Herbicide or Insecticide Precursor Synthesis

Fluorinated pyridines are established intermediates in the synthesis of herbicides. asianpubs.org For example, 2,3-difluoro-5-(trifluoromethyl)pyridine is a known chemical intermediate used in the preparation of certain herbicidal agents. justia.com The synthesis of these complex herbicides often involves multi-step processes where the fluorinated pyridine core is assembled and modified. A common reaction type is the displacement of a halogen on the pyridine ring by a phenoxy group, a key step in forming pyridinyloxyphenoxypropionic acid derivatives, a well-known class of herbicides. asianpubs.org While specific public-domain examples detailing the use of this compound are not prevalent, its structure is analogous to intermediates cited in patent literature for the synthesis of herbicidal compounds. For instance, U.S. Patent 7,314,849 describes the structure of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid, highlighting the incorporation of a substituted fluoropyridine core into a complex herbicidal molecule. google.com

Table 2: Examples of Fluorinated Pyridine Scaffolds in Agrochemical Precursor Synthesis This table illustrates the role of various fluorinated pyridine derivatives as key intermediates.

| Precursor Compound | Resulting Agrochemical Class (Example) | Synthetic Relevance | Reference |

|---|---|---|---|

| 5-Chloro-2,3-difluoropyridine | Pyridinyloxyphenoxypropionic acid herbicides | Serves as the core heterocyclic unit. | asianpubs.org |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Herbicidal propionic acid derivatives | Intermediate for more complex fluorinated pyridines. | google.com |

| 2-Amino-5-fluoropyridine | Peptide deformylase inhibitors | A key building block in multi-step synthesis. | researchgate.net |

Component in Industrial Additives or Dyes

While the primary application of many fluorinated heterocycles lies in life sciences, their unique properties also make them candidates for use in materials science, such as in the synthesis of specialty dyes. The incorporation of fluorine into a dye molecule can alter its electronic properties, which in turn affects its color (chromophore) and stability. For example, fluorinated building blocks such as 4-aminobenzoyl fluoride (B91410) have been used as the diazo component in the synthesis of novel reactive dyes. mdpi.com These dyes form covalent bonds with fabrics like cotton. mdpi.com The synthesis involves diazotization of the fluorinated amine followed by coupling with a suitable partner. researchgate.net Although direct application of this compound in this context is not widely documented, its structure as a functionalized, fluorinated heterocycle suggests its potential as a building block for creating novel dye structures with potentially enhanced properties.

Ligand Design and Coordination Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of binding to a vast range of metal ions to form stable complexes. uci.edu this compound presents an interesting ligand profile due to its distinct electronic and steric features. The nitrogen atom possesses a lone pair of electrons available for coordination to a metal center. The electronic properties of the resulting metal complex are modulated by the substituents on the pyridine ring. The fluorine atom at the 2-position is strongly electron-withdrawing, which decreases the basicity of the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond. Conversely, the isobutyl group at the 5-position is a weak electron-donating group.

This electronic push-pull arrangement can affect the redox potential and catalytic activity of the metal center. The steric bulk of the isobutyl group can also play a crucial role in controlling the coordination geometry around the metal ion, potentially creating specific pockets or channels that can influence substrate binding in catalytic applications. The design of fluorinated ligands is an active area of research for creating metallodrugs and catalysts with tailored properties. mdpi.comfu-berlin.de Bipyridine analogues, for example, are critical in forming ruthenium(II) complexes where the ligand structure significantly affects the complex's reactivity. mdpi.com

Table 3: Coordination of Pyridine-Type Ligands with Various Metal Ions This table provides general examples of metal complexes formed with pyridine and its derivatives.

| Metal Ion | Example Complex Formula | Coordination Geometry (Typical) | Reference |

|---|---|---|---|

| Copper(II) | [Cu(bipy)Cl₂] | Distorted Octahedral / Square Planar | researchgate.net |

| Ruthenium(II) | [Ru(bpy)₂(CO)₂]²⁺ | Octahedral | mdpi.com |

| Zinc(II) | [Zn(flrx)₂(MeOH)₂] | Octahedral | nih.gov |

| Nickel(II) | [Ni(bipy)₂Cl₂] | Octahedral | uci.edu |

Note: 'bipy' stands for 2,2'-bipyridine, and 'flrx' for the fluoroquinolone fleroxacin, which contains a coordinating pyridine-like motif.

Development of Metal-Organic Frameworks (MOFs) Components

There is currently no publicly available research detailing the use of this compound as a ligand or component in the development of Metal-Organic Frameworks (MOFs). Searches for its integration into MOF structures, including its potential role in forming porous materials, have not yielded any specific examples or theoretical studies.

Catalyst Components in Organic Transformations

Information regarding the application of this compound as a catalyst component in organic transformations is not present in the current body of scientific literature. While pyridine derivatives are commonly employed as ligands or catalysts in various reactions, no studies specifically mentioning this compound in this capacity could be located.

Materials Science Applications (e.g., Polymer Chemistry, Optoelectronics)

No research has been found that describes the application of this compound in materials science, including polymer chemistry and optoelectronics.

Monomer in Polymer Synthesis with Specific Optical or Electronic Properties

There are no published studies on the use of this compound as a monomer for the synthesis of polymers. Consequently, no data exists regarding polymers derived from this compound possessing specific optical or electronic properties.

Supramolecular Chemistry and Host-Guest Interactions Involving this compound

No research articles or data could be found on the involvement of this compound in supramolecular chemistry or host-guest interactions. The potential for this molecule to act as a guest or to be incorporated into a host structure has not been explored in the available scientific literature.

Future Research Directions and Perspectives for 2 Fluoro 5 Isobutylpyridine

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While methods for the synthesis of fluorinated pyridines exist, the development of more efficient, selective, and sustainable routes to 2-Fluoro-5-isobutylpyridine is a primary area for future research. Current approaches often rely on pre-fluorinated building blocks or harsh reaction conditions. orgsyn.org Future investigations should focus on late-stage fluorination and C-H functionalization techniques that offer improved atom economy and functional group tolerance.

Key research objectives include:

Direct C-H Fluorination: Developing methods for the direct, site-selective fluorination of an isobutylpyridine precursor would represent a significant advancement. orgsyn.org This could involve transition-metal catalysis or the use of novel fluorinating reagents.

Green Chemistry Approaches: The application of green chemistry principles, such as the use of environmentally benign solvents, catalytic systems, and energy-efficient reaction conditions (e.g., microwave or ultrasonic assistance), is crucial for developing sustainable synthetic protocols. nih.gov

Flow Chemistry Synthesis: Continuous flow processes can offer enhanced safety, scalability, and control over reaction parameters for fluorination reactions, which are often highly energetic.

Biocatalytic Methods: Exploring enzymatic or microbial transformations for the synthesis or modification of this compound could provide highly selective and environmentally friendly alternatives to traditional chemical methods.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Novel Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Direct C-H Fluorination | High atom economy, late-stage functionalization | Development of selective catalysts, optimization of reaction conditions |

| Rh(III)-Catalyzed C-H Functionalization | Access to multi-substituted pyridines | Adaptation of existing protocols for the isobutyl substituent nih.gov |

| Nucleophilic Fluorination of Pyridine (B92270) N-oxides | Potential for meta-fluorination, mild conditions | Investigation of precursor synthesis and fluorination efficiency rsc.org |

| Green Solvent & Catalyst Systems | Reduced environmental impact, improved safety | Screening of ionic liquids or deep eutectic solvents; use of earth-abundant metal catalysts nih.gov |

Discovery of Unprecedented Reactivity Patterns and Selectivities

The interplay between the electron-withdrawing fluorine atom at the 2-position, the electron-donating isobutyl group at the 5-position, and the pyridine nitrogen atom creates a unique electronic environment. This suggests that this compound may exhibit novel reactivity. Future research should systematically explore its behavior in a range of chemical transformations.

Areas for investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is activated towards SNAr. A detailed kinetic and mechanistic study with a diverse range of nucleophiles could reveal unique selectivity and reactivity, potentially leading to the synthesis of novel 5-isobutylpyridine derivatives.

Metal-Catalyzed Cross-Coupling: The C-F bond, while strong, can be activated under certain catalytic conditions. Investigating its participation in cross-coupling reactions could open new avenues for carbon-carbon and carbon-heteroatom bond formation.

Directed C-H Functionalization: The pyridine nitrogen and the isobutyl group could serve as directing groups for the selective functionalization of other C-H bonds on the pyridine ring or the alkyl chain.

Photochemical and Electrochemical Reactivity: The influence of the fluoro and isobutyl groups on the excited-state properties and redox potentials of the pyridine ring warrants investigation. This could lead to applications in photoredox catalysis or electrosynthesis.

Development of New Catalytic Applications and Systems

The pyridine motif is a cornerstone of ligand design in coordination chemistry and catalysis. The specific substitution pattern of this compound makes it an intriguing candidate for development as a ligand or catalyst.

Future research could pursue:

Ligand Synthesis: Using the this compound core, new classes of mono- and bidentate ligands can be designed. The fluorine and isobutyl groups can be used to fine-tune the steric and electronic properties of the resulting metal complexes.

Asymmetric Catalysis: Chiral variants of this compound could be developed as ligands for asymmetric catalysis, where the electronic nature of the fluorinated ring could influence enantioselectivity.

Organocatalysis: The pyridine nitrogen possesses basic and nucleophilic character, making it a potential organocatalyst for a variety of transformations. The electronic perturbation by the fluorine atom could modulate its catalytic activity in novel ways.

Integration into Advanced Materials Architectures and Technologies

The unique combination of a polar, aromatic ring and a nonpolar alkyl group, along with the presence of fluorine, gives this compound properties that could be exploited in materials science.

Potential avenues for exploration are:

Polymer Chemistry: Functionalized derivatives of this compound could serve as monomers for the synthesis of novel polymers with tailored thermal, optical, or electronic properties. The fluorine content could enhance properties like thermal stability and hydrophobicity.

Organic Electronics: Pyridine-based materials are used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could make it a useful building block for new charge-transport or emissive materials.

Liquid Crystals: The rod-like shape and modulated polarity of molecules based on this scaffold could lead to the development of new liquid crystalline materials.

Exploration of Structure-Property Relationships for Targeted Chemical Functionality

A systematic investigation into the structure-property relationships of this compound derivatives is essential for their rational design in various applications. This involves synthesizing a library of analogues and characterizing their physicochemical and biological properties.

Key relationships to explore are summarized in Table 2.

Table 2: Proposed Structure-Property Relationship Studies

| Structural Modification | Property to Investigate | Potential Application |

|---|---|---|

| Varying the alkyl group (e.g., n-butyl, sec-butyl, tert-butyl) | Solubility, lipophilicity, steric hindrance | Medicinal chemistry, materials science |

| Introducing substituents on the isobutyl chain | Metabolic stability, binding affinity | Drug discovery |

| Changing the position of the fluorine atom (e.g., to position 3) | Reactivity, pKa, dipole moment | Catalyst design, electronics |

Advancements in Computational Modeling and Prediction for Fluoro-isobutylpyridines

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound, in silico studies can accelerate discovery.

Future computational work should focus on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other methods to calculate molecular orbitals, electrostatic potential maps, and reaction energy profiles to predict reactivity and spectral properties.

Molecular Docking and Dynamics: If considered for biological applications, computational docking can predict binding modes to protein targets, while molecular dynamics simulations can provide insight into the stability of ligand-protein complexes.

Predictive Modeling for Materials: Simulating the packing and electronic properties of materials based on the this compound scaffold to predict their performance in electronic devices or as functional polymers.

Challenges and Opportunities in this compound Research

The primary challenge in this field is the current lack of specific research on this compound, which means that initial explorations will be foundational. Selectivity in synthesis and functionalization will be a key hurdle to overcome. However, this knowledge gap also presents a significant opportunity. The field is open for the discovery of fundamental new chemistry and the development of molecules with high potential value. The opportunities to create novel pharmaceuticals, agrochemicals, catalysts, and materials from this versatile building block are vast, making it a compelling target for future chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Fluoro-5-isobutylpyridine, and how can purity be validated?

- Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, fluorination at the 2-position of pyridine can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride), followed by isobutyl group introduction via cross-coupling (e.g., Suzuki-Miyaura) .

- Purity Validation : Use HPLC (≥98% purity threshold) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and confirm via H/C NMR (e.g., δ 8.5 ppm for pyridinic protons, δ 2.5 ppm for isobutyl methyl groups). Always report retention times and integration ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .

- Toxicity Note : Structural analogs (e.g., 4-(2-methoxyphenyl)-2-phenylpyridine) lack comprehensive toxicity data; assume acute toxicity and minimize inhalation/contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Key Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (fluorination) | ↑ 15–20% |

| Catalyst | Pd(PPh) (1 mol%) | ↑ Coupling efficiency |

| Solvent | DMF or THF | ↓ Side reactions |

- Experimental Design : Use a fractional factorial design to test interactions between temperature, catalyst loading, and solvent polarity. Monitor via TLC (R = 0.4 in hexane/EtOAc 3:1) .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Step 1 : Cross-validate using multiple techniques (e.g., NMR, FT-IR, high-resolution MS). For example, a discrepancy in F NMR chemical shifts (δ -110 to -120 ppm) may arise from solvent polarity or residual moisture .

- Step 2 : Compare with computational models (DFT calculations using Gaussian 16 at B3LYP/6-311++G(d,p)) to predict spectral profiles. Publish raw data and calibration curves in supplementary materials .

Q. What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 5-isobutyl group may sterically hinder C-3 positions, directing reactivity to C-4 .

- MD Simulations : Use AMBER or GROMACS to simulate solvent effects on reaction pathways (e.g., THF vs. DMSO). Publish trajectory files and force field parameters in open repositories .

Q. How can ecological risks of this compound be assessed given limited data?

- Methodological Answer :

- Read-Across Approach : Use data from structurally similar compounds (e.g., 5-fluoropyrimidines) to estimate biodegradation (OECD 301F test) and bioaccumulation (logP < 3.5).

- Tiered Testing : Start with in silico tools (ECOSAR, TEST) for acute toxicity predictions, then proceed to Daphnia magna assays if logP > 2 .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.